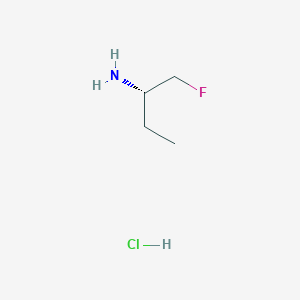
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H13BrO2. It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a phenoxymethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzyl alcohol followed by the introduction of the phenoxymethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The phenoxymethyl group can be introduced using phenol and a suitable base under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-methoxy-2-(phenoxymethyl)aniline, 4-methoxy-2-(phenoxymethyl)thiophenol, etc.
Oxidation: Formation of 4-methoxy-2-(phenoxymethyl)benzaldehyde or 4-methoxy-2-(phenoxymethyl)benzoic acid.
Reduction: Formation of 4-methoxy-2-(phenoxymethyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy and phenoxymethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the phenoxymethyl group, making it less complex and potentially less reactive.
4-Methoxy-2-(phenoxymethyl)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Bromo-2-methoxy-4-(phenoxymethyl)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is unique due to the presence of both bromine and phenoxymethyl groups, which confer distinct reactivity and potential applications in various fields. Its combination of functional groups makes it a versatile compound for synthetic and research purposes.
Eigenschaften
Molekularformel |
C14H13BrO2 |
|---|---|
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
1-bromo-4-methoxy-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-7-8-14(15)11(9-13)10-17-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
SCHSSILPQNELFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)









![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)

